

An In-depth Technical Guide to o-Tolylmagnesium Bromide: Chemical Properties and Structure

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Compound of Interest

Compound Name: *o*-Tolylmagnesium Bromide

Cat. No.: B1360148

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **o-tolylmagnesium bromide**. It is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who utilize Grignard reagents in their work.

Core Chemical Properties

o-Tolylmagnesium bromide, an organomagnesium compound, is a prominent member of the Grignard reagent family. It is primarily used in organic synthesis as a nucleophilic source of the *o*-tolyl group.^{[1][2]} Commercially, it is often available as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).^[3]

Physical and Chemical Data

The fundamental physical and chemical properties of **o-tolylmagnesium bromide** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₇ H ₇ BrMg	[2][3]
Molecular Weight	195.34 g/mol	[2][3]
CAS Number	932-31-0	[2][3]
Appearance	Typically a gray to brown solution in ether or THF.	[2]
Density	Approximately 1.013 g/mL (for a 2.0M solution in diethyl ether at 25°C)	[3]
Solubility	Soluble in diethyl ether and tetrahydrofuran.	[2]
Flash Point	-40 °C (-40 °F) (for a solution in diethyl ether)	[3]

Molecular Structure and the Schlenk Equilibrium

The structure of **o-tolylmagnesium bromide** in solution is more complex than the simple monomeric form, CH₃C₆H₄MgBr, might suggest. Like other Grignard reagents, it exists in a dynamic equilibrium known as the Schlenk equilibrium.[4] This equilibrium involves the disproportionation of the organomagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[4]

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Caption: The Schlenk Equilibrium for **o-Tolylmagnesium Bromide**.

The position of this equilibrium is influenced by several factors, including the solvent, concentration, and temperature.[4] In diethyl ether, the equilibrium for arylmagnesium bromides generally favors the organomagnesium halide form (RMgX).[5] However, the presence of the various species in solution can affect the reactivity and the outcome of chemical reactions.

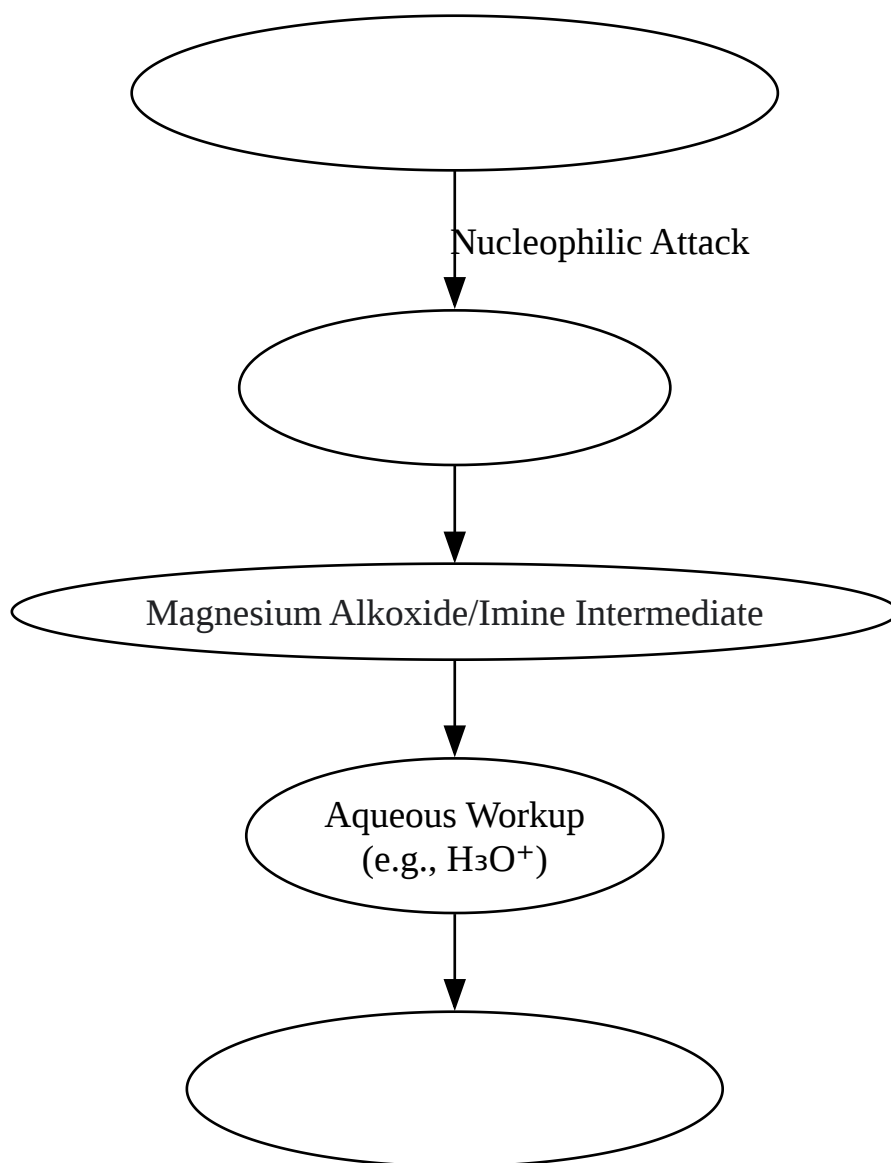
While a definitive crystal structure for **o-tolylmagnesium bromide** is not readily available in the cited literature, the magnesium center is typically coordinated to the carbon of the tolyl group, the bromine atom, and solvent molecules (e.g., diethyl ether or THF). This coordination results in a tetrahedral geometry around the magnesium atom.

Reactivity and Applications

o-Tolylmagnesium bromide is a strong nucleophile and a strong base. Its primary application is in the formation of carbon-carbon bonds. It readily reacts with a wide range of electrophiles, including:

- Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.[6]
- Esters: To form tertiary alcohols, with the addition of two equivalents of the Grignard reagent. [1]
- Carbon Dioxide: To form carboxylic acids after acidic workup.
- Nitriles: To form ketones after hydrolysis.

A notable application is in the synthesis of 2-methylbiphenyl through a nickel-phosphine catalyzed cross-coupling reaction with chlorobenzene.[7] It is also used in the preparation of o-tolualdehyde by reaction with formylating agents like ethyl formate or N-methylformanilide.[1][8]



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Experimental Protocols

Detailed experimental protocols for the synthesis and reaction of **o-tolylmagnesium bromide** are provided below. These are representative procedures based on established methods for Grignard reagents.

Synthesis of o-Tolylmagnesium Bromide

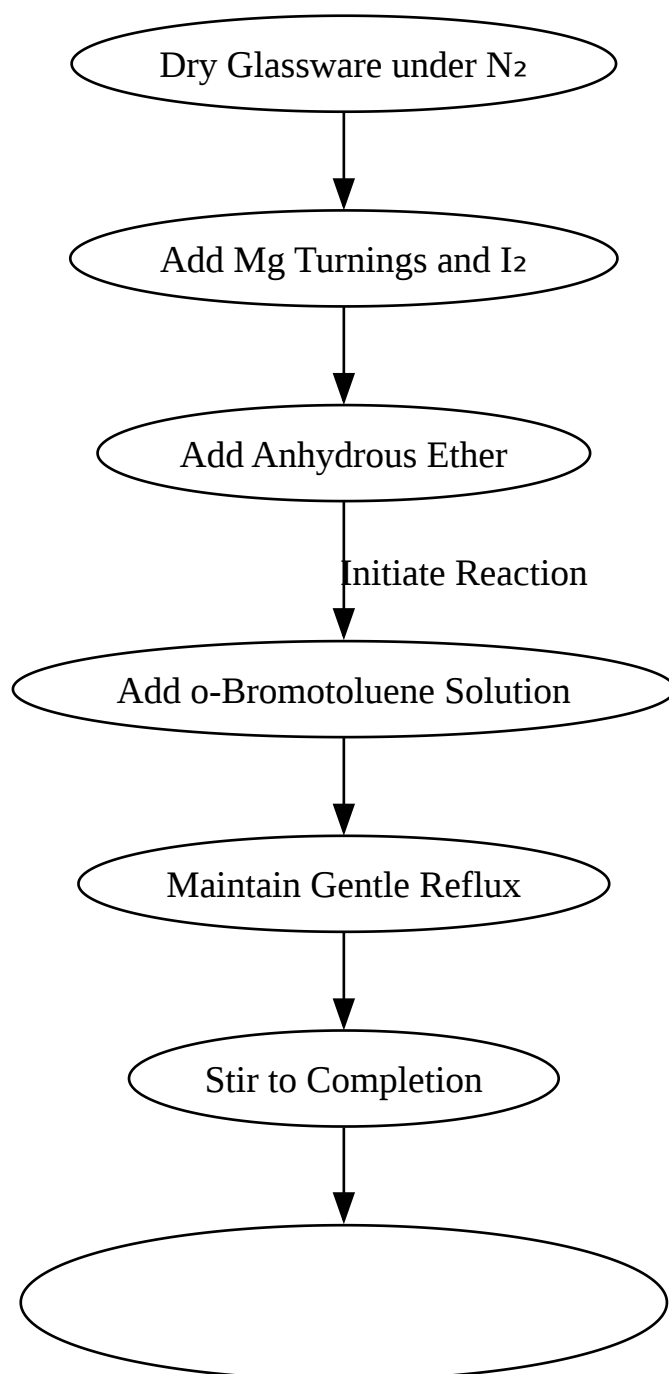
This protocol describes the preparation of **o-tolylmagnesium bromide** from o-bromotoluene and magnesium turnings in anhydrous diethyl ether.

Materials:

- Magnesium turnings
- o-Bromotoluene
- Anhydrous diethyl ether
- Iodine (a small crystal for initiation)
- Standard laboratory glassware for air-sensitive reactions (e.g., three-necked flask, reflux condenser, dropping funnel, nitrogen inlet)

Procedure:

- Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to exclude atmospheric moisture.
- Initiation: Place the magnesium turnings in the reaction flask. Add a small crystal of iodine.
- Reagent Addition: Add a small portion of anhydrous diethyl ether to just cover the magnesium. Add a small amount of a solution of o-bromotoluene in anhydrous diethyl ether from the dropping funnel. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary.
- Reaction: Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting gray-brown solution is the Grignard reagent.



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Reaction with an Electrophile (e.g., Benzaldehyde)

This protocol outlines a general procedure for the reaction of **o-tolylmagnesium bromide** with an aldehyde to form a secondary alcohol.

Materials:

- **o-Tolylmagnesium bromide** solution (prepared as above)
- Benzaldehyde
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a separate dry flask under a nitrogen atmosphere, dissolve benzaldehyde in anhydrous diethyl ether.
- **Grignard Addition:** Cool the benzaldehyde solution in an ice bath. Slowly add the **o-tolylmagnesium bromide** solution via a dropping funnel or syringe.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
- **Quenching:** Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
- **Workup:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Specific spectroscopic data for **o-tolylmagnesium bromide** is not widely published. However, based on the known spectra of related aryl Grignard reagents and the principles of NMR and IR spectroscopy, the following characteristics can be anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the tolyl group and the methyl protons. The chemical shifts of the aromatic protons ortho to the MgBr group would likely be shifted upfield compared to toluene due to the electron-donating effect of the C-Mg bond.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the most notable feature would be the signal for the carbon atom directly bonded to the magnesium (ipso-carbon). This signal is expected to be significantly deshielded and may be broad. The chemical shifts of the other aromatic carbons would also be affected by the C-Mg bond.

Carbon Type	Expected Chemical Shift Range (ppm)
C-Mg	Highly deshielded, >160 ppm
Aromatic C-H	110-140 ppm
Aromatic C-C	120-150 ppm
-CH ₃	~20 ppm

Note: These are estimated ranges based on general principles and data for similar compounds.
[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy can be a useful tool for monitoring the formation of Grignard reagents.[\[11\]](#)[\[12\]](#) The spectrum of **o-tolylmagnesium bromide** would be dominated by the characteristic vibrations of the aromatic ring. A key absorption would be the C-Mg stretching vibration, which for phenylmagnesium bromide appears in the range of 365-383 cm⁻¹.[\[12\]](#)

Safety and Handling

o-Tolylmagnesium bromide is a highly reactive and hazardous substance that must be handled with appropriate safety precautions.

- **Reactivity with Water:** It reacts violently with water and other protic solvents. All reactions must be carried out under strictly anhydrous conditions.

- **Flammability:** Solutions in diethyl ether are extremely flammable. Work should be conducted in a well-ventilated fume hood, away from sources of ignition.
- **Corrosivity:** It is corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
- **Storage:** Store under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this reagent.

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